Guanidine, (2-(2,6-xylyloxy)ethyl)-
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Overview
Description
Guanidine, (2-(2,6-xylyloxy)ethyl)-, also known as 2-(2,6-xylyloxy)ethylguanidine, is a compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a 2-(2,6-xylyloxy)ethyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including guanidine, (2-(2,6-xylyloxy)ethyl)-, typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines under mild conditions to form the desired guanidine compounds . Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These reactions involve the use of transition metal catalysts to facilitate the formation of C–N bonds, leading to the synthesis of multisubstituted guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient and scalable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2-(2,6-xylyloxy)ethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
Guanidine, (2-(2,6-xylyloxy)ethyl)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of guanidine, (2-(2,6-xylyloxy)ethyl)-, involves its interaction with specific molecular targets and pathways. This compound acts by enhancing the release of acetylcholine following a nerve impulse, which is crucial for its biological activity . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, contributing to its effects on muscle function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, (2-(2,6-xylyloxy)ethyl)-, include:
Guanidine: A simple guanidine molecule with similar basicity and reactivity.
S-methylisothiourea: A guanidylating agent used in similar synthetic applications.
Di(imidazole-1-yl)methanimine: A commercially available guanylating reagent.
Uniqueness
Guanidine, (2-(2,6-xylyloxy)ethyl)-, is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
46398-60-1 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[2-(2,6-dimethylphenoxy)ethyl]guanidine |
InChI |
InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)10(8)15-7-6-14-11(12)13/h3-5H,6-7H2,1-2H3,(H4,12,13,14) |
InChI Key |
CKEYBAHJDLWWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN=C(N)N |
Origin of Product |
United States |
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